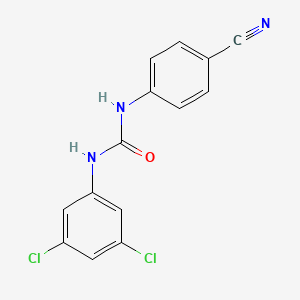

1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea

Overview

Description

1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea, also known as CDCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. In

Scientific Research Applications

Inhibition of Translation Initiation in Cancer Cells

Compounds structurally similar to "1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea" have been studied for their potential as anti-cancer agents due to their ability to inhibit cancer cell proliferation by activating the eIF2α kinase heme regulated inhibitor (Denoyelle et al., 2012).

Chitin Synthesis Inhibition in Insects

Related urea compounds inhibit chitin synthesis in the cuticle of insect larvae, explaining their insecticidal effect. This action is primarily an inhibition of chitin synthesis, not an activation of chitin degradation (Deul et al., 1978).

Structural Analysis of Urea Derivatives

The crystal structure of chlorfluazuron, a compound with a similar structure, was investigated to understand its physicochemical properties. These studies are crucial in understanding how these compounds interact at the molecular level (Cho et al., 2015).

Analysis of Urea Derivatives in Soil

Studies on the degradation of similar urea herbicides in soils have been conducted to understand how these compounds behave in agricultural settings. This includes understanding the microbial degradation and the impact on soil health (Katz & Strusz, 1968).

Synthesis and Antitumor Activities

Research on the synthesis of novel thiazolyl urea derivatives similar in structure has shown that some of these compounds have promising antitumor activities. This opens avenues for developing new cancer therapies (Ling et al., 2008).

Cytokinin Activity in Plant Biology

Certain urea derivatives have been synthesized and tested for their cytokinin activity, which is crucial for plant growth and development. This research helps in agricultural science, particularly in enhancing crop yield and health (Takahashi et al., 1978).

Spectroscopic and Docking Properties

Investigations into the spectroscopic, reactive, and docking properties of thiourea derivatives similar in structure have been conducted. This research is significant for understanding the molecular interactions and potential applications of these compounds in various fields (Aswathy et al., 2017).

Optical and Structural Properties in NLO Crystals

Research into the optical and structural properties of chalcone NLO single crystals, including compounds structurally similar to "1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea," has been conducted. This is significant for the development of materials with non-linear optical properties, which have applications in photonics and telecommunications (Kumar et al., 2011).

Nonlinear Optical Parameters of Derivatives

Studies on the nonlinear optical parameters of bis-chalcone derivatives doped in polymer matrices have been explored. These studies are crucial for developing new materials with enhanced optical properties (Shettigar et al., 2006).

Effects on CB1 Receptor Modulation

Research on the effects of allosteric antagonists structurally similar to "1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea" on CB1 receptor modulation in the cerebellum has been conducted. This is important for understanding the potential therapeutic applications of these compounds in neurological disorders (Wang et al., 2011).

properties

IUPAC Name |

1-(4-cyanophenyl)-3-(3,5-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O/c15-10-5-11(16)7-13(6-10)19-14(20)18-12-3-1-9(8-17)2-4-12/h1-7H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLZXRWQCGFEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)

![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)

![N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)

![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)

![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)

![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)